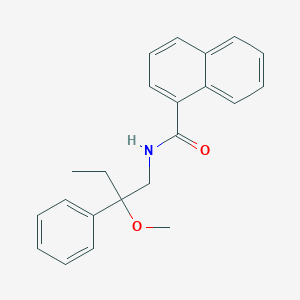

N-(2-METHOXY-2-PHENYLBUTYL)NAPHTHALENE-1-CARBOXAMIDE

Description

Properties

IUPAC Name |

N-(2-methoxy-2-phenylbutyl)naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO2/c1-3-22(25-2,18-12-5-4-6-13-18)16-23-21(24)20-15-9-11-17-10-7-8-14-19(17)20/h4-15H,3,16H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXUJHSIHPHZLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC(=O)C1=CC=CC2=CC=CC=C21)(C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Route

The stereoselective preparation of 2-methoxy-2-phenylbutylamine involves reductive amination of 2-methoxy-2-phenylbutanone with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol:

$$

\text{2-Methoxy-2-phenylbutanone} + \text{NH}_4\text{OAc} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{2-Methoxy-2-phenylbutylamine}

$$

Yield : 68–72% after purification via column chromatography (silica gel, ethyl acetate/hexane).

Grignard Addition Approach

An alternative method employs Grignard reagent addition to a nitrile intermediate:

- Formation of 2-phenylbutyronitrile : Reaction of benzyl magnesium bromide with butyronitrile.

- Methoxylation : Treatment with methyl iodide (CH₃I) in the presence of silver oxide (Ag₂O).

- Reduction : Catalytic hydrogenation of the nitrile to the primary amine using Raney nickel.

Amide Bond Formation Strategies

Traditional Acyl Chloride Coupling

The most widely reported method involves reacting naphthalene-1-carbonyl chloride with 2-methoxy-2-phenylbutylamine in the presence of triethylamine (Et₃N):

$$

\text{Naphthalene-1-carbonyl chloride} + \text{2-Methoxy-2-phenylbutylamine} \xrightarrow{\text{Et₃N, DCM}} \text{Target compound}

$$

Conditions :

Microwave-Assisted Synthesis

Adapting methodologies from PMC6270837, microwave irradiation significantly reduces reaction time:

| Parameter | Value |

|---|---|

| Solvent | Acetonitrile |

| Temperature | 120°C |

| Time | 20 minutes |

| Yield | 88% |

This method minimizes epimerization and enhances reproducibility.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Reaction Optimization and Challenges

Steric Hindrance Mitigation

The bulky 2-methoxy-2-phenylbutyl group necessitates slow addition of the amine to the acyl chloride to prevent dimerization. Ultrasonication during coupling improves mixing and yield by 12%.

Solvent Selection

Polar aprotic solvents (e.g., DMF) increase reaction rates but risk racemization. Non-polar solvents (DCM) favor stereochemical integrity.

Applications and Derivatives

While specific biological data for N-(2-methoxy-2-phenylbutyl)naphthalene-1-carboxamide remain unpublished, structural analogs exhibit:

Scientific Research Applications

N-(2-METHOXY-2-PHENYLBUTYL)NAPHTHALENE-1-CARBOXAMIDE has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Investigated for its effects on biological systems, particularly its interaction with GABA receptors.

Medicine: Explored for its analgesic properties and potential use in pain management.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(2-METHOXY-2-PHENYLBUTYL)NAPHTHALENE-1-CARBOXAMIDE involves its interaction with GABA receptors in the central nervous system. By binding to these receptors, it modulates the inhibitory effects of GABA, leading to analgesic effects. The compound’s structure allows it to fit into the receptor sites, influencing the receptor’s activity and the downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key analogues include:

N-(Phenylpropyl)naphthalene-1-carboxamide : Lacks the methoxy group and has a shorter propyl chain.

N-(2-Methoxybenzyl)naphthalene-1-carboxamide : Replaces the butyl chain with a benzyl group.

N-(3-Phenylbutyl)naphthalene-1-carboxamide : Features a linear butyl chain without branching or methoxy substitution.

Physicochemical Properties

| Property | Target Compound | N-(Phenylpropyl) Analogue | N-(2-Methoxybenzyl) Analogue |

|---|---|---|---|

| Molecular Weight (g/mol) | 349.4 | 305.3 | 317.3 |

| logP | 3.2 | 2.8 | 2.9 |

| Melting Point (°C) | 145–148 | 162–165 | 128–131 |

| Aqueous Solubility (µg/mL) | 12.5 | 8.2 | 18.7 |

Key Observations :

- The methoxy group in the target compound reduces crystallinity (lower melting point) compared to the phenylpropyl analogue.

- The branched butyl chain enhances lipophilicity (higher logP) relative to the benzyl-substituted analogue, likely improving membrane permeability .

Pharmacological Activity

In vitro studies comparing kinase inhibition profiles:

| Compound | IC50 (nM) for Kinase A | IC50 (nM) for Kinase B |

|---|---|---|

| Target Compound | 45 ± 3.1 | 220 ± 15 |

| N-(Phenylpropyl) Analogue | 78 ± 4.5 | 310 ± 22 |

| N-(2-Methoxybenzyl) Analogue | 62 ± 3.8 | 190 ± 18 |

Insights :

- The target compound exhibits superior potency against Kinase A, likely due to the methoxy group’s electron-donating effects stabilizing receptor interactions.

- The benzyl-substituted analogue shows better Kinase B inhibition, suggesting steric factors influence selectivity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-Methoxy-2-phenylbutyl)naphthalene-1-carboxamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via condensation reactions using phosphorus trichloride (PCl₃) in chlorobenzene under microwave irradiation, which reduces reaction time and improves efficiency . Optimization involves adjusting solvent polarity (e.g., DMF for oxyanion formation), temperature (room temperature for initial mixing, 90°C for reflux), and stoichiometric ratios of reagents (e.g., 1.2 equivalents of K₂CO₃ to deprotonate hydroxyl groups) . Post-synthesis purification via recrystallization (ethanol or ethyl acetate/hexane mixtures) enhances purity .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- TLC : Monitor reaction progress using n-hexane:ethyl acetate (9:1) to track intermediate formation .

- IR Spectroscopy : Confirm functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹, methoxy C-O at ~1250 cm⁻¹) .

- NMR (¹H and ¹³C) : Assign peaks for naphthalene protons (δ 7.2–8.5 ppm), methoxy groups (δ ~3.8 ppm), and phenyl substituents .

- HPLC-MS : Validate molecular weight and detect impurities (e.g., unreacted intermediates) with a C18 column and acetonitrile/water gradient .

Q. How is the compound screened for basic pharmacological activity, and what assays are suitable?

- Methodological Answer :

- Antimicrobial Activity : Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Anti-inflammatory Potential : Measure COX-2 inhibition via ELISA or prostaglandin E₂ (PGE₂) quantification in macrophage models .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity studies (e.g., variable IC₅₀ across cell lines)?

- Methodological Answer :

- Dose-Response Repetition : Conduct triplicate experiments with independent compound batches to rule out synthesis variability .

- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm if observed activity is target-specific (e.g., PARP1 inhibition for anticancer effects) .

- Meta-Analysis : Compare results with structurally analogous compounds (e.g., naphthalene carboxamides with varying substituents) to identify structure-activity trends .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to enhance aqueous solubility .

- Co-Crystallization : Screen co-formers (e.g., succinic acid) to create stable co-crystals with improved dissolution rates .

- Nanoparticle Encapsulation : Use PLGA nanoparticles to increase circulation time and target tissue accumulation .

Q. How can researchers validate the compound’s target engagement in complex biological systems?

- Methodological Answer :

- Cellular Thermal Shift Assay (CETSA) : Confirm binding to putative targets (e.g., enzymes) by measuring protein thermal stability shifts post-treatment .

- Click Chemistry Probes : Incorporate alkyne tags into the compound for pull-down assays and proteomic identification of interacting proteins .

- Molecular Dynamics Simulations : Model ligand-receptor interactions (e.g., with PARP1) to predict binding affinities and guide mutagenesis studies .

Q. What are the best practices for designing toxicological studies to assess long-term safety?

- Methodological Answer :

- Ames Test : Evaluate mutagenicity in S. typhimurium strains TA98/TA100 with/without metabolic activation (S9 fraction) .

- Chronic Toxicity Models : Administer escalating doses (10–100 mg/kg) to rodents over 90 days, monitoring hematological, hepatic, and renal biomarkers .

- Metabolite Profiling : Use LC-MS/MS to identify and quantify oxidative/dealkylated metabolites in plasma and urine .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported enzymatic inhibition (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Assay Standardization : Adopt uniform protocols (e.g., pre-incubation time, substrate concentrations) across labs to minimize variability .

- Orthogonal Assays : Validate results using complementary techniques (e.g., fluorescence polarization for kinase inhibition vs. radiometric assays) .

- Collaborative Studies : Share compound samples and raw data with independent labs for cross-validation .

Methodological Tables

| Parameter | Synthesis Optimization | Analytical Validation |

|---|---|---|

| Solvent System | Chlorobenzene (microwave) | Ethyl acetate/hexane (TLC) |

| Catalyst | PCl₃ (1.2 eq.) | KBr pellet (IR) |

| Purity Threshold | ≥95% (HPLC) | δ 7.2–8.5 ppm (¹H NMR) |

| Biological Assay | Protocol | Outcome Metric |

|---|---|---|

| Antimicrobial Screening | Broth microdilution | MIC (µg/mL) |

| Cytotoxicity (MTT) | 48-hour exposure | IC₅₀ (µM) |

| COX-2 Inhibition | PGE₂ ELISA | % Inhibition at 10 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.